2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone
Overview
Description
2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone is an organic compound characterized by the presence of two methoxy groups and two hydroxyl groups attached to a phenyl ring
Mechanism of Action
Target of Action
The primary targets of 2’,6’-Dihydroxy-4,4’-dimethoxydihydrochalcone, also known as Calomelanone, are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
Calomelanone interacts with its targets, COX-1 and COX-2, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the production of prostaglandins from arachidonic acid. This results in the reduction of inflammation and pain, as prostaglandins are key mediators of these physiological responses.
Result of Action
The inhibition of COX-1 and COX-2 by Calomelanone leads to a decrease in the production of prostaglandins . This results in a reduction of inflammation and pain, as prostaglandins are key mediators of these physiological responses.
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dihydroxy-4-methoxybenzaldehyde and 4-methoxyphenylacetic acid.
Condensation Reaction: The key step involves a condensation reaction between the aldehyde and the acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: The methoxy and hydroxyl groups can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties
Properties
IUPAC Name |
1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-21-12-6-3-11(4-7-12)5-8-14(18)17-15(19)9-13(22-2)10-16(17)20/h3-4,6-7,9-10,19-20H,5,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDZZNWYISOIDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00956679 | |
Record name | 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00956679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35241-54-4 | |
Record name | 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35241-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035241544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00956679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.675 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary mechanisms of action for calomelanone's anticancer activity?
A: Calomelanone, also known as 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one, exerts its anticancer effects primarily through the induction of apoptosis, a form of programmed cell death. Research has shown that calomelanone achieves this by triggering the intrinsic apoptotic pathway, which involves disrupting the mitochondrial transmembrane potential (MTP) [, ]. This disruption leads to the activation of caspases, enzymes responsible for dismantling cellular components during apoptosis. Specifically, calomelanone has been shown to activate caspase-3, caspase-8, and caspase-9 [, ]. Furthermore, calomelanone influences the expression of Bcl-2 family proteins, key regulators of apoptosis. It upregulates pro-apoptotic proteins Bax and Bak while downregulating anti-apoptotic protein Bcl-xL [].
Q2: How does the structure of calomelanone contribute to its anticancer activity?
A: While the provided research [, ] focuses primarily on the mechanisms of action rather than in-depth structure-activity relationship (SAR) studies, one study [] investigated two dihydrochalcone derivatives, including calomelanone. This research suggests that the presence of specific functional groups, such as hydroxyl and methoxy groups on the dihydrochalcone scaffold, likely contributes to its anticancer activity. Further investigations involving modifications to these functional groups and their impact on potency and selectivity would provide valuable insights into the SAR of calomelanone.
Q3: What are the potential advantages and limitations of calomelanone as a potential anticancer agent?
A: Calomelanone demonstrates promising anticancer activity against various cancer cell lines, including HL-60 (acute promyelocytic leukemia), U937 (monocytic leukemia), and HepG2 (hepatocellular carcinoma) [, ]. Its ability to induce both apoptosis and autophagy suggests a multi-faceted approach to targeting cancer cells. Additionally, its interaction with multiple signaling pathways, including the mitochondrial pathway and Bcl-2 family proteins, further supports its potential as a therapeutic agent [, ].
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